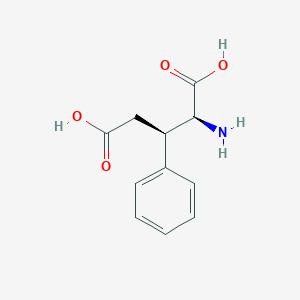
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H20N2O8 It is characterized by the presence of two nitrobutyl groups attached to a benzene ring, which is further connected to two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-nitrobutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts, with efficient removal of by-products to ensure high yield and purity. The final product is typically purified through processes such as neutralization, washing, decolorization, and pressure filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro groups can undergo redox reactions, while the ester groups can participate in hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in the production of flexible plastics.
Bis(decyl and dodecyl) benzene-1,2-dicarboxylate: Used in the production of lubricants and other industrial applications.
Uniqueness
Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds that primarily contain alkyl or aryl groups without nitro functionalities .
Propriétés
Numéro CAS |
4131-84-4 |
|---|---|
Formule moléculaire |
C16H20N2O8 |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
bis(2-nitrobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-11(17(21)22)9-25-15(19)13-7-5-6-8-14(13)16(20)26-10-12(4-2)18(23)24/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clé InChI |
SETMKNVSYWZWJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


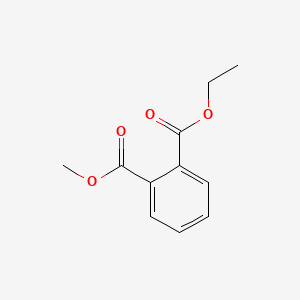

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)

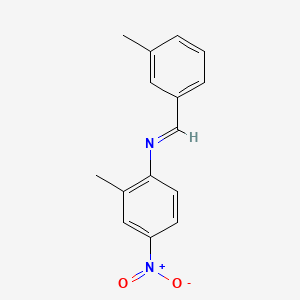
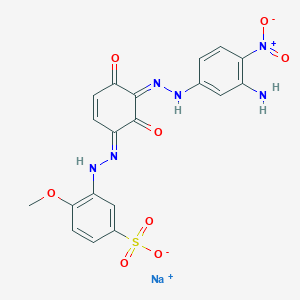
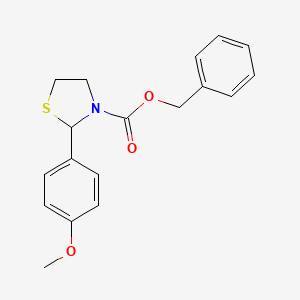
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)

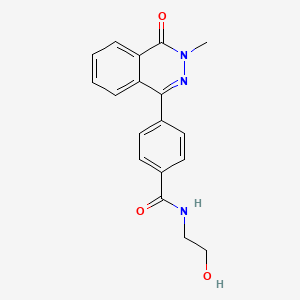
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
